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molecular formula C7H5ClO2 B1337350 4-hydroxybenzoyl Chloride CAS No. 28141-24-4

4-hydroxybenzoyl Chloride

Cat. No. B1337350
M. Wt: 156.56 g/mol
InChI Key: YIPHYCQSJTXLFM-UHFFFAOYSA-N
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Patent
US04645771

Procedure details

4-Hydroxybenzoic acid (11.04 g.) was heated under reflux with thionyl chloride (80 ml.) containing dimethylformamide (0.1 ml.) for 2 hours. The solution obtained was evaporated. The residue was dissolved in toluene and the subsequent solution was evaporated. The residue obtained (which contained 4-hydroxybenzoyl chloride) was dissolved in methylene chloride (80 ml.). The solution obtained was treated dropwise with 1,2,3,6-tetrahydropyridine to pH7 with stirring and ice-cooling. The mixture was further stirred at 25° C. after the addition was complete for 2 hours and then evaporated. The residue was stirred with water and the solid was collected by filtration and then washed with water and acetone. After recrystallisation from a mixture of ethanol and ethyl acetate, there was obtained 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (11.3 g.), m.p. 202°-206° C.
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:13])=O>CN(C)C=O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.04 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
CUSTOM
Type
CUSTOM
Details
the subsequent solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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